4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(3-methoxyphenyl)-4-oxobutanamide
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Overview
Description
4-[4-(1H-INDOLE-3-CARBONYL)PIPERAZIN-1-YL]-N-(3-METHOXYPHENYL)-4-OXOBUTANAMIDE is a complex organic compound that features an indole moiety, a piperazine ring, and a methoxyphenyl group. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-[4-(1H-INDOLE-3-CARBONYL)PIPERAZIN-1-YL]-N-(3-METHOXYPHENYL)-4-OXOBUTANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Piperazine Ring Formation: The piperazine ring can be introduced through nucleophilic substitution reactions involving appropriate amines and halogenated precursors.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control parameters.
Chemical Reactions Analysis
4-[4-(1H-INDOLE-3-CARBONYL)PIPERAZIN-1-YL]-N-(3-METHOXYPHENYL)-4-OXOBUTANAMIDE undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted indole derivatives and reduced forms of the original compound.
Scientific Research Applications
4-[4-(1H-INDOLE-3-CARBONYL)PIPERAZIN-1-YL]-N-(3-METHOXYPHENYL)-4-OXOBUTANAMIDE has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its potential antiviral, anticancer, and antimicrobial properties are explored for drug development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(1H-INDOLE-3-CARBONYL)PIPERAZIN-1-YL]-N-(3-METHOXYPHENYL)-4-OXOBUTANAMIDE involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing cellular signaling pathways and exerting biological effects . The piperazine ring may enhance the compound’s binding affinity and specificity for certain targets, while the methoxyphenyl group can modulate its pharmacokinetic properties .
Comparison with Similar Compounds
Similar compounds to 4-[4-(1H-INDOLE-3-CARBONYL)PIPERAZIN-1-YL]-N-(3-METHOXYPHENYL)-4-OXOBUTANAMIDE include other indole derivatives and piperazine-containing molecules. Some examples are:
Indole-3-acetic acid: A plant hormone with similar indole structure.
N-(4-(1H-Indol-3-yl)butyl)-N-methylamine: Another indole derivative with biological activity.
3-(Piperazin-1-yl)-1,2-benzothiazole: A compound with a piperazine ring and similar pharmacological properties.
Properties
Molecular Formula |
C24H26N4O4 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-N-(3-methoxyphenyl)-4-oxobutanamide |
InChI |
InChI=1S/C24H26N4O4/c1-32-18-6-4-5-17(15-18)26-22(29)9-10-23(30)27-11-13-28(14-12-27)24(31)20-16-25-21-8-3-2-7-19(20)21/h2-8,15-16,25H,9-14H2,1H3,(H,26,29) |
InChI Key |
GKAKVRPPRDLJNN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC(=O)N2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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